molecular formula C22H19NO3S B2442725 Ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate CAS No. 1322263-71-7

Ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate

Cat. No.: B2442725
CAS No.: 1322263-71-7
M. Wt: 377.46
InChI Key: YOHIUYKDSUFNSW-BUHFOSPRSA-N
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Description

Ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is part of the thiophene family, which is known for its significant role in medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate typically involves the condensation of ethyl 3-amino-5-phenylthiophene-2-carboxylate with cinnamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, this compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-5-phenylthiophene-2-carboxylate: A precursor in the synthesis of ethyl 3-cinnamamido-5-phenylthiophene-2-carboxylate.

    Cinnamoyl chloride: Another precursor used in the synthesis.

    Thiophene derivatives: Compounds with similar structural features and applications.

Uniqueness

This compound is unique due to its combination of a thiophene ring with cinnamamido and phenyl groups. This unique structure imparts specific chemical and biological properties that make it valuable in various research fields.

Properties

IUPAC Name

ethyl 5-phenyl-3-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3S/c1-2-26-22(25)21-18(15-19(27-21)17-11-7-4-8-12-17)23-20(24)14-13-16-9-5-3-6-10-16/h3-15H,2H2,1H3,(H,23,24)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHIUYKDSUFNSW-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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